molecular formula C23H26N6O2S B1192496 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1192496
M. Wt: 450.56
InChI Key: IXORERCONFMYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL1784973 is an inhibitor against Lactate Dehydrogenase (LDH) of Cryptosporidium parvum.

Scientific Research Applications

Antioxidant Properties

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been researched for its antioxidant properties. Gouda (2012) reported that derivatives of this compound exhibited promising antioxidant activities, with the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).

Synthesis and Reactions for Derivative Compounds

Research by Fikry et al. (2015) focused on synthesizing new benzimidazole derivatives from this compound. The study explored various reactions leading to the formation of diverse derivative compounds, showcasing the compound's versatility in synthetic chemistry (Fikry et al., 2015).

Green Synthesis in Ionic Liquids

Feng et al. (2016) utilized this compound in a green synthesis process. They developed fused polycyclic derivatives in ionic liquids through a three-component reaction. This highlights its role in environmentally friendly chemical synthesis (Feng et al., 2016).

Inhibition of CDK2 Enzyme and Anti-Proliferative Activity

A study by Abdel-Rahman et al. (2021) discovered that derivatives of this compound can inhibit the CDK2 enzyme and exhibit anti-proliferative activity against various human cancer cell lines. This research signifies its potential in developing cancer therapies (Abdel-Rahman et al., 2021).

Novel Isoxazolines and Isoxazoles Synthesis

Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Rahmouni et al., 2014).

Properties

Molecular Formula

C23H26N6O2S

Molecular Weight

450.56

IUPAC Name

1-[(1-Methylsulfonylpiperidin-4-yl)methyl]-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H26N6O2S/c1-32(30,31)28-11-9-16(10-12-28)14-29-23-21(22(24)25-15-26-23)20(27-29)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,15-16H,9-14H2,1H3,(H2,24,25,26)

InChI Key

IXORERCONFMYQK-UHFFFAOYSA-N

SMILES

NC1=C2C(N(CC3CCN(S(=O)(C)=O)CC3)N=C2CC4=C5C=CC=CC5=CC=C4)=NC=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV-676050;  MMV 676050;  MMV676050;  CHEMBL1784973

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
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1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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